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molecular formula C9H12N2O3 B8506994 1-(4,6-Dimethoxypyrimidine-2-yl)-2-propanone

1-(4,6-Dimethoxypyrimidine-2-yl)-2-propanone

Cat. No. B8506994
M. Wt: 196.20 g/mol
InChI Key: MRPUESHNMJXBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531654B2

Procedure details

In a reactor were placed 16.0 g (0.4 moles) of 60% sodium hydride, 400 ml of THF and 43.6 g (0.2 moles) of 4,6-dimethoxy-2-methanesulfonylpyrimidine. The reactor contents were heated to 30° C. Thereto was dropwise added 39.4 g (0.68 moles) of acetone, followed by a reaction for 2 hours. After the completion of the reaction, 350 ml of water was added and extraction with 500 ml of ethyl acetate was conducted. The ethyl acetate layer was concentrated. The concentrate was subjected to distillation under reduced pressure to obtain 8.8 g (44.9 m moles) of 1-(4,6-dimethoxypyrimidine-2-yl)-2-propanone. Refractive index n20D: 1.5181
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
43.6 g
Type
reactant
Reaction Step Three
Quantity
39.4 g
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C1COCC1.[CH3:8][O:9][C:10]1[CH:15]=[C:14]([O:16][CH3:17])[N:13]=[C:12](S(C)(=O)=O)[N:11]=1.[CH3:22][C:23]([CH3:25])=[O:24]>O>[CH3:8][O:9][C:10]1[CH:15]=[C:14]([O:16][CH3:17])[N:13]=[C:12]([CH2:22][C:23](=[O:24])[CH3:25])[N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
43.6 g
Type
reactant
Smiles
COC1=NC(=NC(=C1)OC)S(=O)(=O)C
Step Four
Name
Quantity
39.4 g
Type
reactant
Smiles
CC(=O)C
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor were placed
CUSTOM
Type
CUSTOM
Details
followed by a reaction for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extraction with 500 ml of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate layer was concentrated
DISTILLATION
Type
DISTILLATION
Details
The concentrate was subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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